1-(2,5-dimetoxi bencensulfonil)-N,3,5-trimetil-N-fenil-1H-pirazol-4-sulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

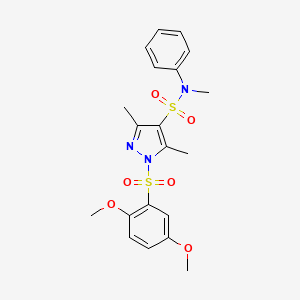

1-(2,5-dimethoxybenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C20H23N3O6S2 and its molecular weight is 465.54. The purity is usually 95%.

BenchChem offers high-quality 1-(2,5-dimethoxybenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,5-dimethoxybenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Importancia: Estos compuestos exhiben citotoxicidad, especialmente en condiciones hipóxicas asociadas con tumores sólidos .

- Resultado: Al someter la mezcla no purificada de isómeros dinitro (1a) y (1b) a calentamiento en piperidina, los investigadores obtuvieron 1-(2,5-dimetoxi-4-nitrofenil)piperidina (2b) con un rendimiento del 15% .

- Productos: La reacción produjo (2b) y 1-(2,5-dimetoxi-4-nitrofenil)pirrolidina (3b) con un rendimiento del 76% y 82%, respectivamente .

- Arreglo Para: La disposición para de los sustituyentes piperidinilo y nitro en (2b) da como resultado singletes bien separados, a diferencia de los dos dobletes aromáticos observados en (2a) .

- Rendimientos: El método proporciona una forma conveniente de acceder a (2b) y otros compuestos relacionados .

Agentes Anticancerígenos Bioreductivos

Síntesis de Pirido [1,2-a]benzimidazolquinona

Sustitución Nucleofílica Aromática

Espectros de RMN Distintos

Optimización de la Química Sintética

Reactivos de Cloruro de Sulfonilo

Mecanismo De Acción

Target of Action

The compound contains a pyrrole moiety , which is known to interact with various biological targets

Mode of Action

For instance, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

The presence of a pyrrole moiety suggests that it may be involved in various biochemical reactions .

Pharmacokinetics

The compound’s molecular weight of 23667 suggests that it may have favorable absorption and distribution characteristics.

Actividad Biológica

1-(2,5-Dimethoxybenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide is a compound that belongs to the pyrazole and sulfonamide classes. These compounds have been recognized for their diverse biological activities, including antiproliferative effects, antibacterial properties, and potential applications in cancer therapy.

Chemical Structure and Synthesis

The compound's structure features a pyrazole ring substituted with a sulfonamide and methoxy groups, which are crucial for its biological activity. The synthesis typically involves coupling reactions that create the sulfonamide linkage and introduce the aromatic substituents. For example, one reported synthesis method includes reacting 2-phenylethylamine with pyrazole-4-sulfonyl chloride in the presence of a base like diisopropylethylamine (DIPEA) in dichloromethane .

Antiproliferative Effects

Recent studies have demonstrated that derivatives of pyrazole-4-sulfonamide exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds synthesized from 3,5-dimethyl-1H-pyrazole-4-sulfonamide showed promising results in inhibiting cell growth in U937 cells with an IC50 value indicating effective cytotoxicity .

Table 1: Antiproliferative Activity of Pyrazole Derivatives

Antibacterial and Antifungal Activities

Pyrazole derivatives have also been explored for their antibacterial and antifungal properties. The incorporation of methoxy groups has been shown to enhance the efficacy of these compounds against Gram-positive bacteria and certain fungal strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Study on Antiproliferative Activity

In a recent study published in Pharmaceutical Research, researchers synthesized several pyrazole derivatives and evaluated their biological activities. Among them, the compound 1-(2,5-dimethoxybenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide exhibited notable antiproliferative effects against human leukemia cells. The study utilized the CellTiter-Glo Luminescent assay to measure cell viability and confirmed that the compound did not exhibit significant cytotoxicity at therapeutic concentrations .

Mechanistic Insights

The mechanism of action for these compounds often involves inhibition of specific enzymes or pathways associated with cell proliferation. Pyrazole derivatives have been reported to inhibit protein glycation processes and exhibit anti-inflammatory activities as well . These multifaceted actions make them valuable candidates for further development in therapeutic applications.

Propiedades

IUPAC Name |

1-(2,5-dimethoxyphenyl)sulfonyl-N,3,5-trimethyl-N-phenylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O6S2/c1-14-20(31(26,27)22(3)16-9-7-6-8-10-16)15(2)23(21-14)30(24,25)19-13-17(28-4)11-12-18(19)29-5/h6-13H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKNMUYAQFUGDTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1S(=O)(=O)C2=C(C=CC(=C2)OC)OC)C)S(=O)(=O)N(C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.